molecular formula C16H10F3NO3 B2935482 3-Oxo-2-[3-(trifluoromethyl)phenyl]isoindoline-4-carboxylic acid CAS No. 728887-93-2

3-Oxo-2-[3-(trifluoromethyl)phenyl]isoindoline-4-carboxylic acid

Cat. No. B2935482
CAS RN: 728887-93-2
M. Wt: 321.255
InChI Key: UXSWDXQOTCKQJK-UHFFFAOYSA-N
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Description

“3-Oxo-2-[3-(trifluoromethyl)phenyl]isoindoline-4-carboxylic acid” is a compound that has been studied in the context of inhibiting metallo-β-lactamases (MBLs), which are enzymes that have become a growing problem because they hydrolyze almost all β-lactam antibacterials . The compound is also known as “compound 17” in some studies .


Molecular Structure Analysis

The compound has been studied in complex with VIM-2 metallo-beta-lactamase . The structure was determined using X-ray diffraction with a resolution of 1.93 Å . The compound binds adjacent to the active site zinc ions of the enzyme .


Chemical Reactions Analysis

The compound has been studied for its ability to inhibit MBLs. Most reported MBL inhibitors work by chelating zinc ions, but this compound represents a new mode of MBL inhibition that does not involve metal chelation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.255 . More research would be needed to provide a comprehensive analysis of its physical and chemical properties.

Mechanism of Action

The compound inhibits MBLs by binding adjacent to the active site zinc ions, but it does not chelate the metal ions . This represents a new mode of MBL inhibition .

properties

IUPAC Name

3-oxo-2-[3-(trifluoromethyl)phenyl]-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)10-4-2-5-11(7-10)20-8-9-3-1-6-12(15(22)23)13(9)14(20)21/h1-7H,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSWDXQOTCKQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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